molecular formula C15H15ClN2S B14523132 N-(2-Chlorophenyl)-N'-(1-phenylethyl)thiourea CAS No. 62466-42-6

N-(2-Chlorophenyl)-N'-(1-phenylethyl)thiourea

Cat. No.: B14523132
CAS No.: 62466-42-6
M. Wt: 290.8 g/mol
InChI Key: WILNYZVSSRPWJB-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N’-(1-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has unique structural features that make it of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-N’-(1-phenylethyl)thiourea typically involves the reaction of 2-chloroaniline with phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N’-(1-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N’-(1-phenylethyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: A simpler thiourea derivative with different substituents.

    N-(2-Chlorophenyl)thiourea: Lacks the phenylethyl group, leading to different properties.

    N-(1-Phenylethyl)thiourea: Lacks the chloro group, affecting its reactivity.

Uniqueness

N-(2-Chlorophenyl)-N’-(1-phenylethyl)thiourea is unique due to the presence of both the 2-chlorophenyl and 1-phenylethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62466-42-6

Molecular Formula

C15H15ClN2S

Molecular Weight

290.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(1-phenylethyl)thiourea

InChI

InChI=1S/C15H15ClN2S/c1-11(12-7-3-2-4-8-12)17-15(19)18-14-10-6-5-9-13(14)16/h2-11H,1H3,(H2,17,18,19)

InChI Key

WILNYZVSSRPWJB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2Cl

Origin of Product

United States

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